Antibacterial MIC Range Against Multidrug-Resistant Acinetobacter baumannii: Cecropin A vs. Melittin vs. Cecropin A-Melittin Hybrid
In a direct head-to-head study, cecropin A showed an MIC range of 0.50–32 mg/L against 32 clinical nosocomial isolates of multidrug-resistant Acinetobacter baumannii, identical to melittin (0.50–32 mg/L) but broader than the cecropin A-melittin hybrid peptide CA(1-7)M(2-9)NH2 (0.25–16 mg/L). While the hybrid demonstrated superior potency at the lower end of the range, cecropin A maintained equivalent bactericidal breadth to melittin but with a more favorable hemolytic profile (see Evidence_Item 3). Synergy with β-lactam antibiotics was observed for both the hybrid and melittin, but not reported for cecropin A alone in this study [1].
| Evidence Dimension | MIC range (mg/L) against 32 nosocomial A. baumannii isolates |
|---|---|
| Target Compound Data | Cecropin A: 0.50–32 mg/L |
| Comparator Or Baseline | Melittin: 0.50–32 mg/L; CA(1-7)M(2-9)NH2: 0.25–16 mg/L |
| Quantified Difference | Equivalent to melittin; hybrid ~2-fold more potent at lower MIC threshold |
| Conditions | Microbroth dilution MIC assay; 32 multidrug-resistant nosocomial A. baumannii isolates |
Why This Matters
Cecropin A matches the antibacterial breadth of melittin—one of the most potent natural AMPs—without its severe toxicity, making cecropin A precursor the preferred scaffold for therapeutic engineering against Gram-negative superbugs.
- [1] Giacometti A, Cirioni O, Del Prete MS, Barchiesi F, Fortuna M, Drenaggi D, Scalise G. Comparative activities of cecropin A, melittin, and cecropin A-melittin peptide CA(1-7)M(2-9)NH2 against multidrug-resistant nosocomial isolates of Acinetobacter baumannii. Peptides. 2003;24(9):1315-1318. View Source
